Bicyclo[5.1.0]oct-3-ene

Catalog No.
S15343491
CAS No.
659-84-7
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[5.1.0]oct-3-ene

CAS Number

659-84-7

Product Name

Bicyclo[5.1.0]oct-3-ene

IUPAC Name

bicyclo[5.1.0]oct-3-ene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h1-2,7-8H,3-6H2

InChI Key

AOEUXGZARHPSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CC=C1

Bicyclo[5.1.0]oct-3-ene is a bicyclic compound with the molecular formula C8H12C_8H_{12} and a molecular weight of approximately 112.18 g/mol. This compound features a unique bicyclic structure characterized by two fused rings, one of which is a cyclopropane ring, contributing to its distinct chemical properties. The compound is notable for its strained ring system, which can lead to interesting reactivity patterns. Its IUPAC name reflects its structure, indicating the specific arrangement of carbon atoms and the nature of the rings involved.

Due to its structural characteristics:

  • Ene Reactions: The compound can undergo intramolecular ene reactions, leading to the formation of various products depending on the substituents present on the alkene or allene components involved in the reaction .
  • Cope Rearrangement: Bicyclo[5.1.0]oct-3-ene can undergo a Cope rearrangement, a thermally reversible reaction that involves the migration of bonds within the molecule, resulting in different structural isomers .
  • Palladium-Catalyzed Reactions: It has been shown to react with palladium(II) complexes, leading to chloropalladation of the cyclopropane moiety, which can further facilitate complex synthetic pathways .

Research on the biological activity of bicyclo[5.1.0]oct-3-ene is limited, but compounds with similar bicyclic structures have been explored for their potential pharmacological properties. Some studies suggest that bicyclic compounds can exhibit anti-inflammatory and anticancer activities, though specific studies on bicyclo[5.1.0]oct-3-ene are still needed to confirm any direct biological effects.

Several methods exist for synthesizing bicyclo[5.1.0]oct-3-ene:

  • Diels-Alder Reaction: This method involves the reaction of appropriate diene and dienophile components to form the bicyclic structure.
  • Ring Closure Reactions: Various ring closure strategies involving cyclopropenes or other cyclic precursors can be employed to synthesize bicyclo[5.1.0]oct-3-ene.
  • Ene Reaction Methodologies: Utilizing ene reactions with substituted alkenes or allenes can also yield this compound effectively .

Bicyclo[5.1.0]oct-3-ene finds applications primarily in organic synthesis and materials science:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in drug discovery and development.
  • Material Science: Due to its unique structural properties, it may be explored for applications in polymer science or as a building block for novel materials.

Bicyclo[5.1.0]oct-3-ene shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeUnique Features
Bicyclo[4.1.0]heptaneBicyclicOne less carbon atom; different strain characteristics
Bicyclo[3.3.0]octaneBicyclicContains two cyclopropane rings; different reactivity
Bicyclo[2.2.2]octaneBicyclicHighly symmetrical; unique stability properties
Bicyclo[6.2.0]decanesBicyclicLarger ring system; different synthetic pathways

Uniqueness

Bicyclo[5.1.0]oct-3-ene is distinguished by its specific arrangement of carbon atoms and the presence of a cyclopropane unit, which contributes to its unique reactivity patterns compared to other bicyclic compounds listed above.

XLogP3

2.8

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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